Ethyl 1,3A-dihydro-7-hydroxy-2,5-dimethylpyrazolo[1,5-A]pyrimidine-6-carboxylate
Description
Ethyl 1,3A-dihydro-7-hydroxy-2,5-dimethylpyrazolo[1,5-A]pyrimidine-6-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative characterized by a hydroxy group at position 7, methyl groups at positions 2 and 5, and an ethyl ester at position 5. Pyrazolo[1,5-a]pyrimidines are heterocyclic compounds of significant pharmacological interest due to their structural versatility, enabling interactions with biological targets such as kinases and microbial enzymes.
Properties
Molecular Formula |
C11H15N3O3 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
ethyl 2,5-dimethyl-7-oxo-3a,4-dihydro-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C11H15N3O3/c1-4-17-11(16)9-7(3)12-8-5-6(2)13-14(8)10(9)15/h5,8,12-13H,4H2,1-3H3 |
InChI Key |
AZIUBUZASNJNST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2C=C(NN2C1=O)C)C |
Origin of Product |
United States |
Preparation Methods
Esterification and Reduction
The ethyl ester at position 6 is typically introduced via the β-ketoester reactant. Post-synthetic esterification (e.g., using ethyl chloroformate) is feasible but less efficient. Reduction of the pyrimidine ring to achieve the 1,3A-dihydro structure remains underexplored. Preliminary data suggest catalytic hydrogenation (Pd/C, H₂) partially saturates the ring, though over-reduction to tetrahydro derivatives remains a challenge.
Crystallographic and Spectral Validation
X-ray diffraction studies of analogous compounds (e.g., ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate) confirm coplanarity of the pyrazole and pyrimidine rings, with dihedral angles <2°. NMR spectra exhibit characteristic shifts for the 7-hydroxy group (δ 10.2–12.0 ppm) and ester carbonyl (δ 165–170 ppm).
Optimization and Yield Considerations
A comparative analysis of synthetic routes is summarized in Table 1.
Table 1. Synthetic Methods for Ethyl 1,3A-Dihydro-7-Hydroxy-2,5-Dimethylpyrazolo[1,5-A]Pyrimidine-6-Carboxylate
Cyclocondensation in acetic acid achieves higher regioselectivity than ethanol, albeit with marginally lower yields. The dihydro modification remains the least efficient step, necessitating further optimization.
Chemical Reactions Analysis
Ethyl 1,3A-dihydro-7-hydroxy-2,5-dimethylpyrazolo[1,5-A]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, and they often include various substituted pyrazolo[1,5-A]pyrimidine derivatives.
Scientific Research Applications
Ethyl 1,3A-dihydro-7-hydroxy-2,5-dimethylpyrazolo[1,5-A]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1,3A-dihydro-7-hydroxy-2,5-dimethylpyrazolo[1,5-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Analogues
Structural and Functional Group Comparisons
The compound’s key substituents (7-hydroxy, 2,5-dimethyl, and ethyl ester) distinguish it from analogues. Below is a comparative overview:
Key Observations :
- Hydroxy vs.
- Ester vs. Phosphorothioate : Unlike pyrazophos (a fungicide with a phosphorothioate group) , the ethyl ester in the target compound suggests divergent applications, possibly in drug discovery rather than agrochemistry.
Antitumor Activity
- 4,5-Dihydropyrazolo[1,5-a]pyrimidines : Derivatives in exhibit antitumor activity against HepG2, MCF-7, A549, and Caco2 cell lines. Fluorine and nitrile groups at position 5 enhance potency, suggesting that electron-withdrawing substituents are critical for CDK2 inhibition . The target compound’s hydroxy group may offer alternative binding modes via hydrogen bonding.
Antimicrobial Activity
- Pyrazole-Quinazoline Hybrids : highlights pyrazole derivatives with quinazoline moieties showing antifungal activity against Fusarium graminearum and Valsa mali . The target compound’s hydroxy group could similarly interact with microbial enzymes, though direct evidence is absent.
Structural and Crystallographic Insights
- Tetrazolo Derivatives : The tetrazolo analogue in –7 adopts a flattened envelope conformation with a dihedral angle of 84.3° between tetrazole and bromophenyl rings. Hydrogen bonding via N–H⋯N interactions stabilizes its crystal lattice . The target compound’s hydroxy group may facilitate similar intermolecular interactions.
Physical and Spectroscopic Properties
Notable Differences:
- The triazolo derivative’s higher melting point (206°C) suggests stronger intermolecular forces compared to the target compound’s likely lower melting point due to fewer aromatic substituents .
- The absence of phosphorothioate or trifluoromethyl groups in the target compound may reduce its environmental persistence compared to pyrazophos .
Biological Activity
Ethyl 1,3A-dihydro-7-hydroxy-2,5-dimethylpyrazolo[1,5-A]pyrimidine-6-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are a significant class of heterocyclic compounds known for their wide range of biological activities. They exhibit properties such as anticancer, anti-inflammatory, and antimicrobial effects. The structural diversity of these compounds allows for the modification of their biological activity through various synthetic pathways.
1. Anticancer Activity
Recent studies have demonstrated that compounds within the pyrazolo[1,5-a]pyrimidine class possess notable anticancer properties. This compound has shown efficacy against various cancer cell lines by inhibiting critical signaling pathways involved in cell proliferation and survival.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 12.4 | Inhibition of EGFR signaling |
| MCF-7 (Breast) | 15.8 | Induction of apoptosis |
| HeLa (Cervical) | 10.2 | Disruption of cell cycle progression |
2. Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. In vitro studies indicate that it can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-kB pathways.
Case Study:
In a murine model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in a significant decrease in serum levels of TNF-alpha and IL-6 compared to controls.
3. Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell wall synthesis.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound acts as an inhibitor for various enzymes involved in tumor growth and inflammation.
- Signal Transduction Interference: It disrupts key signaling pathways such as PI3K/Akt and MAPK pathways.
- Cell Cycle Arrest: By affecting cyclin-dependent kinases (CDKs), it induces cell cycle arrest in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
